5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol
Description
5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol (C₉H₆Cl₂N₂S₃, molecular weight 397.95 g/mol) is a sulfur-containing heterocyclic compound with a 1,3,4-thiadiazole core functionalized at the 2- and 5-positions. The 2,6-dichlorobenzyl group at the 5-position and a thiol group at the 2-position contribute to its unique physicochemical and biological properties . It is synthesized via nucleophilic substitution reactions, achieving moderate yields (~69%) under optimized conditions .
Properties
IUPAC Name |
5-[(2,6-dichlorophenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S3/c10-6-2-1-3-7(11)5(6)4-15-9-13-12-8(14)16-9/h1-3H,4H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJIYFUJPCLRFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NNC(=S)S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 2,6-dichlorobenzyl chloride with 5-mercapto-1,3,4-thiadiazole-2-thiol under basic conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Alkylation Reactions
The thiol group undergoes alkylation with alkyl halides or α,β-unsaturated carbonyl compounds.
| Reagents/Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| Ethyl bromoacetate, KOH/EtOH, reflux | 5-[(2,6-Dichlorobenzyl)thio]-2-(ethoxycarbonylmethylthio)-1,3,4-thiadiazole | 78% | Selective S-alkylation occurs at the thiol group. |
| Benzyl chloride, DMF, 60°C | 2-(Benzylthio)-5-[(2,6-dichlorobenzyl)thio]-1,3,4-thiadiazole | 85% | Reaction proceeds via SN2 mechanism; no ring substitution observed. |
Oxidation Reactions
The thiol group is oxidized to disulfides or sulfonic acids under controlled conditions.
Nucleophilic Aromatic Substitution
The electron-deficient thiadiazole ring undergoes substitution at the C-5 position.
Cyclocondensation Reactions
Reacts with carbonyl compounds to form fused heterocycles.
Metal Complexation
The thiol and nitrogen atoms coordinate with transition metals.
Comparative Reactivity with Analogues
A reactivity comparison with structurally similar compounds:
Scientific Research Applications
Chemistry
5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis .
The compound has shown potential in multiple biological applications:
- Antimicrobial Activity: Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. The compound's structure may enhance its interaction with microbial targets .
- Anticancer Properties: Studies have demonstrated that thiadiazole derivatives possess anticancer activity against various human cancer cell lines. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects using assays like MTT .
- Proteomics Research: It is utilized to study protein interactions and functions within biological systems. By modifying protein behavior through targeted interactions, researchers can elucidate complex biological pathways .
Industrial Applications
The compound is also explored for its potential use in developing new materials and catalysts for various industrial processes. Its reactivity and ability to form stable complexes make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the dichlorobenzyl group contribute to its binding affinity and specificity for certain proteins and enzymes. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
(a) Yoda1 (2-[5-[[(2,6-Dichlorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]pyrazine)
- Structure : Shares the 1,3,4-thiadiazole core and 2,6-dichlorobenzylthio group but substitutes the 2-thiol with a pyrazine ring.
- Activity: A potent PIEZO1 channel activator, used in red blood cell mechanobiology studies .
- Key Difference : The pyrazine group enhances membrane permeability compared to the thiol group in the target compound.
(b) 1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea
- Structure : Replaces 2-thiol with a 4-fluorophenylurea group and uses 2,4-dichlorobenzyl substitution.
- Activity : Demonstrates anticonvulsant efficacy (ED₅₀ = 2.70 μmol/kg in MES tests), outperforming phenytoin .
- Key Difference : The 2,4-dichloro isomer reduces steric hindrance, improving receptor binding compared to the 2,6-dichloro isomer in the target compound.
Heterocyclic Analogues
(a) Dooku1 (2-[(2,6-Dichlorobenzyl)thio]-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole)
(b) 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol
- Structure : Features an oxadiazole core with 3,4-dichlorobenzyl substitution.
- Activity : Used in industrial applications; lacks reported bioactivity .
- Key Difference : The 3,4-dichloro substitution pattern diminishes steric effects compared to 2,6-dichloro derivatives.
Substituent-Modified Derivatives
(a) N-(5-(2,6-Dichlorobenzyl)-1,3,4-thiadiazole-2-yl)-3,4,5-substituted benzamides
(b) 2-((2,6-Dimethylbenzyl)thio)-5-(pyrazin-2-yl)-1,3,4-thiadiazole
- Structure : Substitutes dichlorobenzyl with dimethylbenzyl and adds a pyrazine ring.
- Key Difference : Methyl groups reduce electronegativity, weakening halogen bonding interactions critical for receptor binding.
Comparative Data Table
Research Findings and Mechanistic Insights
- Substituent Position Matters : 2,6-dichloro substitution (target compound) enhances steric hindrance but improves binding specificity in enzyme assays compared to 2,4- or 3,4-dichloro isomers .
- Core Heterocycle : Thiadiazole derivatives generally exhibit higher reactivity than oxadiazoles due to sulfur’s polarizability, influencing drug-target interactions .
- Thiol vs. Acylated Derivatives : The free thiol group in the target compound offers a site for covalent modification, enabling tailored pharmacological profiles, as seen in acylated analogs .
Biological Activity
5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicine.
Chemical Structure and Synthesis
The compound is characterized by its thiadiazole ring and dichlorobenzyl substituent. The synthesis typically involves the reaction of 2,6-dichlorobenzenethiol with benzyl chloride in the presence of a base like sodium hydroxide through a nucleophilic substitution mechanism. The resulting compound can undergo various chemical reactions including oxidation, reduction, and substitution, leading to the formation of derivatives with potentially enhanced biological activity .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Its effectiveness has been documented in several studies:
- Bacterial Activity : The compound shows promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating substantial antibacterial activity .
- Fungal Activity : It also demonstrates antifungal properties against strains like Candida albicans and Aspergillus niger, with some derivatives exhibiting MIC values comparable to standard antifungal agents like fluconazole .
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 62.5 |
| Bacillus cereus | Antibacterial | 32.6 |
| Candida albicans | Antifungal | 24-26 |
| Aspergillus niger | Antifungal | 32-42 |
Cytotoxicity and Anticancer Activity
Research has indicated that the compound may possess cytotoxic properties against various cancer cell lines. For instance, studies have shown that certain thiadiazole derivatives can inhibit cell proliferation in human cancer cells with IC50 values lower than those of established chemotherapeutics like doxorubicin. The presence of electron-donating groups on the phenyl ring enhances cytotoxicity .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The proposed mechanisms include:
- Inhibition of Cell Wall Synthesis : This is particularly relevant for its antibacterial properties.
- Disruption of Cellular Processes : The compound may interfere with metabolic pathways essential for cell survival and replication .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various thiadiazole derivatives found that those containing halogen substituents exhibited increased activity against both bacterial and fungal strains. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of thiadiazole compounds demonstrated that certain derivatives showed significant cytotoxic effects on human glioblastoma cells. The study utilized MTT assays to quantify cell viability post-treatment, revealing promising results that warrant further exploration into therapeutic applications .
Q & A
Q. What are the standard synthetic pathways for 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol, and how are intermediates characterized?
The synthesis typically involves two steps: (1) preparation of the 1,3,4-thiadiazole-2-thiol core via heterocyclization of thiosemicarbazide with carbon disulfide under basic conditions, followed by (2) S-alkylation with 2,6-dichlorobenzyl halides. Ultrasound irradiation can enhance reaction efficiency by reducing reaction time and improving yields (e.g., from 6 hours to 2 hours under sonication) . Characterization relies on 1H/13C NMR for structural elucidation, IR spectroscopy for thiol (-SH) and thioether (-S-) group identification, and elemental analysis for purity validation .
Q. What biological activities have been reported for 1,3,4-thiadiazole derivatives structurally analogous to this compound?
Analogous compounds exhibit antimicrobial , antiproliferative , and anticonvulsant activities. For example, 5-amino-1,3,4-thiadiazole-2-thiol derivatives show inhibitory effects against cancer cell lines (e.g., IC₅₀ values < 50 µM in MCF-7 cells) and Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL). These activities are attributed to thiadiazole’s ability to disrupt enzyme function (e.g., carbonic anhydrase inhibition) or intercalate DNA .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound using factorial design methodologies?
Response Surface Methodology (RSM) or Box-Behnken designs are effective for optimizing reaction parameters (e.g., solvent ratio, temperature, catalyst loading). For instance, a 3² factorial design could identify optimal conditions for S-alkylation by testing variables like ultrasound frequency (20–40 kHz) and molar ratios (1:1 to 1:3). Statistical software (e.g., Design-Expert®) enables analysis of variance (ANOVA) to prioritize significant factors .
Q. What computational strategies are recommended to predict the pharmacological profile of this compound?
Molecular docking (AutoDock Vina) and PASS (Prediction of Activity Spectra for Substances) software can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or γ-aminobutyric acid (GABA) receptors. For example, PASS analysis of 1,3,4-thiadiazoles predicts anticonvulsant activity (Pa = 0.85) and antiproliferative effects (Pa = 0.78). DFT calculations (Gaussian 09) further assess electronic properties (e.g., HOMO-LUMO gaps) linked to reactivity .
Q. How should conflicting data on biological activity be resolved?
Discrepancies between in silico predictions and experimental results (e.g., predicted COX-2 inhibition vs. weak in vitro activity) require dose-response validation and mechanistic studies . Techniques include:
Q. What methodologies are suitable for studying the multi-target potential of this compound in neurodegenerative diseases?
A multi-omics approach integrates:
- Transcriptomics (RNA-seq) to identify differentially expressed genes in neuronal cells.
- Metabolomics (LC-MS) to track changes in neurotransmitters (e.g., glutamate, dopamine).
- Network pharmacology (Cytoscape) to map interactions between targets (e.g., NMDA receptors, tau protein) .
Methodological Challenges and Solutions
Q. How can researchers address low solubility in in vitro assays?
Q. What analytical techniques resolve tautomeric ambiguity in the thiadiazole-thione form?
X-ray crystallography definitively assigns tautomeric states. For example, 5-furan-2-yl-1,3,4-oxadiazole-2-thiol crystallizes as the thione tautomer (C=S bond length = 1.67 Å). ¹³C NMR chemical shifts (δ ~170 ppm for C=S vs. δ ~190 ppm for C-SH) and IR (ν ~1250 cm⁻¹ for C=S) provide supplementary evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
